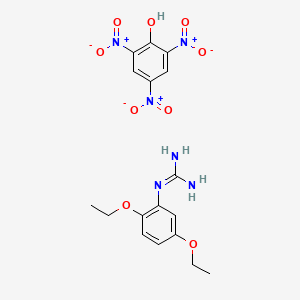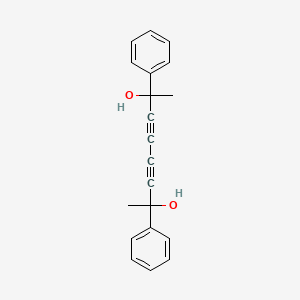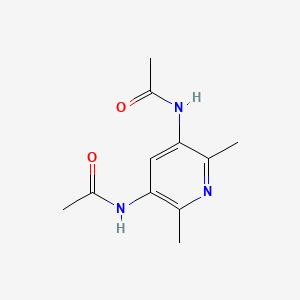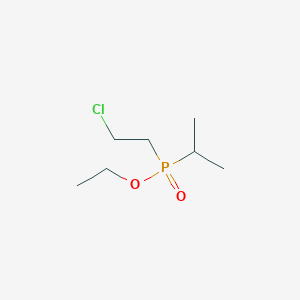
Ethyl (2-chloroethyl)propan-2-ylphosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2-chloroethyl)propan-2-ylphosphinate is an organophosphorus compound with a unique structure that includes both ethyl and 2-chloroethyl groups attached to a phosphinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2-chloroethyl)propan-2-ylphosphinate typically involves the reaction of ethyl phosphinate with 2-chloroethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-chloroethyl)propan-2-ylphosphinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The phosphinate moiety can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form phosphine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines (e.g., methylamine) and thiols (e.g., thiophenol). The reaction is typically carried out in polar solvents such as ethanol or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
Nucleophilic Substitution: Substituted phosphinates with various functional groups.
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Scientific Research Applications
Ethyl (2-chloroethyl)propan-2-ylphosphinate has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants and plasticizers due to its phosphorus content.
Mechanism of Action
The mechanism of action of Ethyl (2-chloroethyl)propan-2-ylphosphinate involves its interaction with nucleophiles and electrophiles. The chloroethyl group acts as a leaving group in nucleophilic substitution reactions, allowing the phosphinate moiety to form covalent bonds with various nucleophiles. The compound’s ability to undergo oxidation and reduction reactions also contributes to its versatility in chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Ethyl phosphinate: Lacks the chloroethyl group, making it less reactive in nucleophilic substitution reactions.
2-Chloroethyl phosphinate: Similar structure but without the ethyl group, affecting its solubility and reactivity.
Propan-2-yl phosphinate: Lacks the chloroethyl group, resulting in different chemical properties.
Uniqueness
Ethyl (2-chloroethyl)propan-2-ylphosphinate is unique due to the presence of both ethyl and 2-chloroethyl groups, which confer distinct reactivity and solubility properties. This combination makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
61752-94-1 |
|---|---|
Molecular Formula |
C7H16ClO2P |
Molecular Weight |
198.63 g/mol |
IUPAC Name |
2-[2-chloroethyl(ethoxy)phosphoryl]propane |
InChI |
InChI=1S/C7H16ClO2P/c1-4-10-11(9,6-5-8)7(2)3/h7H,4-6H2,1-3H3 |
InChI Key |
GJNCUBDZFZEGSY-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CCCl)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


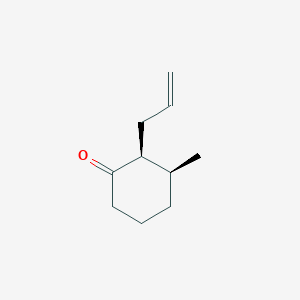
![(4E)-4-[(4-Chlorophenyl)imino]-1-phenylbutane-1,3-dione](/img/structure/B14559481.png)
![Ethyl 2-{[2-(methylcarbamoyl)phenyl]sulfanyl}benzoate](/img/structure/B14559483.png)
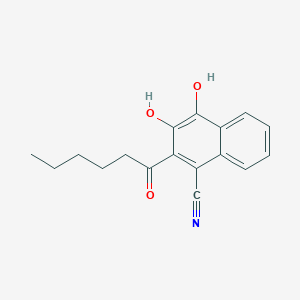
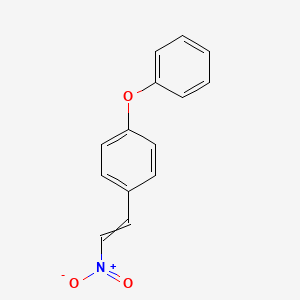
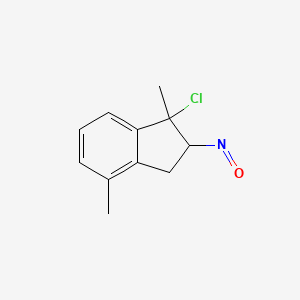
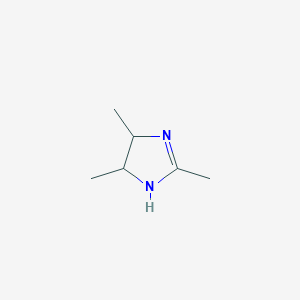
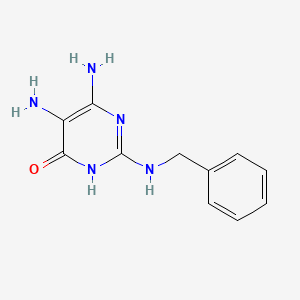
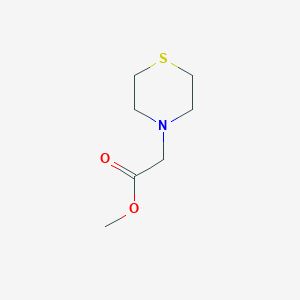
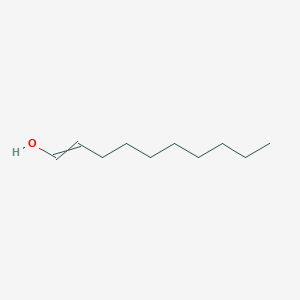
![1-(1-Chloroethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14559526.png)
